molecular formula C4H14Cl2N2O2S2 B15201069 O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride

O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride

Cat. No.: B15201069
M. Wt: 257.2 g/mol
InChI Key: BYMPURQHZWYZGK-UHFFFAOYSA-N
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Description

O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride is a chemical compound with the molecular formula C4H12N2O2S2·2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both amino and sulfonothioate groups, making it a versatile reagent in synthetic chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride typically involves the reaction of ethanesulfonothioic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: Ethanesulfonothioic acid and 2-aminoethanol.

    Conditions: The reaction is usually conducted in an aqueous medium with a suitable catalyst to facilitate the formation of the sulfonothioate ester.

    Purification: The product is purified through crystallization or other suitable methods to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes:

    Bulk Reactors: Utilizing large reactors to handle the reactants and control the reaction parameters.

    Catalysts: Employing industrial-grade catalysts to enhance the reaction rate and yield.

    Purification: Implementing advanced purification techniques such as recrystallization, filtration, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted amino derivatives, which have diverse applications in synthetic chemistry and biochemistry.

Scientific Research Applications

O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonothioate groups into molecules.

    Biology: Employed in biochemical assays to study enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride involves its interaction with molecular targets through its amino and sulfonothioate groups. These interactions can modulate enzyme activity, protein function, and cellular pathways. The compound’s ability to form stable complexes with metal ions and other biomolecules makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethoxyamine dihydrochloride: Similar in structure but lacks the sulfonothioate group.

    S-(2-Aminoethyl) 2-aminoethanesulfonothioate hydrochloride: A closely related compound with similar chemical properties.

    2-(2-Aminoethylamino)ethanol: Contains amino and hydroxyl groups but lacks the sulfonothioate functionality.

Uniqueness

O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride is unique due to its combination of amino and sulfonothioate groups, which confer distinct reactivity and versatility in chemical and biological applications. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C4H14Cl2N2O2S2

Molecular Weight

257.2 g/mol

IUPAC Name

2-(2-aminoethylsulfonothioyloxy)ethanamine;dihydrochloride

InChI

InChI=1S/C4H12N2O2S2.2ClH/c5-1-3-8-10(7,9)4-2-6;;/h1-6H2;2*1H

InChI Key

BYMPURQHZWYZGK-UHFFFAOYSA-N

Canonical SMILES

C(COS(=O)(=S)CCN)N.Cl.Cl

Origin of Product

United States

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